2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal

Description

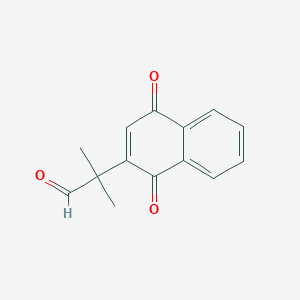

Chemical Structure: The compound 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal (CAS: 14348-64-2) features a naphthoquinone core (1,4-dioxo-1,4-dihydronaphthalene) substituted with a branched aldehyde group (2-methylpropanal) at the 2-position .

Properties

IUPAC Name |

2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCNNSCGNJMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal typically involves the reaction of 1,4-naphthoquinone with appropriate aldehydes or ketones under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride, to facilitate the reaction. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of naphthoquinone derivatives, including this compound, often involves the use of microbial chassis cells like Saccharomyces cerevisiae and Escherichia coli. These cells are engineered to express polyketide synthases, which catalyze the formation of naphthoquinone derivatives. This biotechnological approach allows for the efficient and scalable production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines, thiols, and halides are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives, carboxylic acids, and various substituted naphthoquinones .

Scientific Research Applications

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research has shown that naphthoquinone derivatives can act as inhibitors of certain enzymes and proteins, making them potential candidates for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which affects various cellular pathways and targets, including mitochondrial function and enzyme activity. The compound’s ability to generate ROS is a key factor in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The naphthoquinone scaffold is a common motif in bioactive molecules. Key structural analogs include:

Amino Acid and Peptide Derivatives

- N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-proline (Compound 4, ): Functional Groups: Naphthoquinone, proline (secondary amine, carboxylic acid). Molecular Weight: ~273.27 g/mol. Activity: Not explicitly reported, but amino acid conjugates of naphthoquinones are often explored for enhanced solubility and target specificity .

- 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-phenylpropanoic acid (Compound 64, ): Functional Groups: Chloro-naphthoquinone, phenylalanine derivative. Activity: Anticancer (IC₅₀ = 6.83 µM against cervical cancer cells) .

Amide and Benzamide Derivatives

- N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (Compound 13, ): Functional Groups: Hydrazide, dimethoxybenzene. Molecular Weight: ~381.35 g/mol. Activity: Antiparasitic (IC₅₀ = 1.83 µM against Trypanosoma cruzi) .

- 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-ethylbenzamide (Compound 5a, ): Functional Groups: Benzamide, ethylamine.

Ester and Acetate Derivatives

- 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate (Compound 3, ): Functional Groups: Ester, secondary amine. Molecular Weight: 261.28 g/mol. Activity: Moderate antibacterial activity (9.8 mm inhibition zone against S. aureus) .

Key Observations:

Functional Group Impact: Aldehydes (target compound): The aldehyde group is rare among naphthoquinone derivatives. Its electrophilic nature may enable covalent interactions with biological nucleophiles (e.g., cysteine residues), though this remains unexplored. Amides/Hydrazides: These groups enhance hydrogen-bonding capacity, improving target affinity (e.g., antiparasitic activity in Compound 13) . Esters: Improve membrane permeability but may reduce stability due to hydrolysis .

Amino Acid Conjugates: Proline and phenylalanine derivatives () leverage natural transport mechanisms for cellular uptake, though their exact roles require further study.

Physicochemical and Spectroscopic Data

While spectral data for the target compound are unavailable, analogs provide insights:

- NMR Trends: Naphthoquinone protons typically resonate at δ 7.5–8.5 ppm (¹H NMR, DMSO-d₆), while carbonyl carbons appear at δ 180–190 ppm (¹³C NMR) .

- IR Signatures: Strong C=O stretches (~1650–1750 cm⁻¹) dominate naphthoquinone derivatives .

Biological Activity

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal, also known as 2-methyl-2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)propanal, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- CAS Number : 14348-64-2

Biological Activity Overview

The compound exhibits a range of biological activities including:

- Antioxidant Activity : The presence of dioxo groups suggests potential antioxidant properties.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against various microbial strains.

- Cytotoxicity : Research has shown that the compound can induce apoptosis in certain cancer cell lines.

The biological effects of this compound are hypothesized to involve:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its antioxidant and cytotoxic effects.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways relevant to cancer proliferation or microbial growth.

Antioxidant Activity

A study evaluated the antioxidant potential of various naphthalene derivatives, including this compound. The findings indicated that this compound effectively scavenged free radicals in vitro, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls .

Antimicrobial Properties

Research conducted on the antimicrobial activity of the compound revealed:

- Against Bacteria : It showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

In cancer research, the compound was tested on several human cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. Results indicated that it induced apoptosis at concentrations above 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways .

Q & A

Q. What are the optimal synthetic routes for 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal, and how can reaction conditions be systematically optimized?

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structural integrity of this compound?

Answer:

- 1H NMR: Key signals include aromatic protons (δ 7.5–8.2 ppm, naphthoquinone ring), methyl groups (δ 1.2–1.5 ppm for -CH3), and aldehyde protons (δ 9.8–10.2 ppm) .

- 13C NMR: Confirm carbonyl carbons (δ 180–190 ppm for quinone C=O) and aldehyde carbons (δ 195–200 ppm) .

- IR: Strong absorption bands at 1670–1700 cm⁻¹ (C=O stretching) and 2850–2900 cm⁻¹ (C-H aldehyde) .

Note: Compare data with structurally analogous compounds (e.g., 2-(3-chloro-1,4-dioxonaphthalen-2-yl) derivatives) to resolve ambiguities .

Advanced Research Questions

Q. What contradictory findings exist regarding the cytotoxicity of naphthoquinone derivatives, and how can these be resolved experimentally?

Answer:

- Contradiction: Some derivatives show IC50 < 10 µM against cancer cells (e.g., compound 13 : IC50 = 1.83 µM for Trypanosoma cruzi), while others exhibit lower potency (e.g., IC50 > 20 µM) due to substituent effects .

- Resolution:

Perform dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) using MTT/WST-1 protocols .

Analyze structure-activity relationships (SAR): Compare halogenated vs. non-halogenated derivatives (e.g., chlorine at C3 enhances activity by 30–50%) .

Use molecular docking to correlate cytotoxicity with target binding (e.g., cruzain protease for antitrypanosomal activity) .

Table 2: Cytotoxicity Data for Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Key Substituent | Reference |

|---|---|---|---|---|

| 13 (hydrazide) | T. cruzi | 1.83 | 3,5-dimethoxy | |

| 4a (chloro) | HeLa | 12.16 | 3-Cl | |

| 3c (indole) | MCF-7 | 25.4 | Indole-3-yl |

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity and stability of this compound under physiological conditions?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict redox potentials (naphthoquinone’s electron-deficient core facilitates ROS generation) .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability (logP ~2.5 suggests moderate bioavailability) .

- ADMET Prediction: Use SwissADME to estimate toxicity (e.g., Ames test negativity) and metabolic stability (CYP450 interactions) .

Key Insight: Substituents like -OCH3 or -Cl improve metabolic stability by reducing CYP2D6 affinity .

Q. What experimental strategies can address discrepancies in crystallographic data for naphthoquinone derivatives?

Answer:

- Crystallization: Use slow evaporation (EtOAc/hexane) to obtain single crystals. For twinned crystals, employ SHELXL with TWIN/BASF commands .

- Data Collection: Optimize resolution (<1.0 Å) using synchrotron radiation.

- Validation: Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., C=O···H interactions) .

Case Study: SHELX refinement of 2-(2-naphthoquinon-2-yl)ethylisoindoline-1,3-dione resolved disorder using PART and SUMP commands .

Methodological Guidance

Q. How can researchers design robust SAR studies for this compound’s anticancer activity?

Answer:

- Step 1: Synthesize derivatives with systematic substitutions (e.g., -Cl, -OCH3, amino acids) .

- Step 2: Test cytotoxicity (IC50), apoptosis (Annexin V/PI staining), and cell cycle arrest (flow cytometry) .

- Step 3: Perform multivariate analysis (PCA or PLS) to link structural features (e.g., Hammett σ values) with bioactivity .

Tip: Use cluster analysis to group compounds by activity patterns and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.